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3-Fluoro-2-(methylsulphonyl)benzoic acid

Cat. No.: B12858439
M. Wt: 218.20 g/mol
InChI Key: OOEMDMKPRFDMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(methylsulphonyl)benzoic acid (CAS 1891239-62-5) is a high-purity, fluorinated aromatic building block designed for advanced research and development. With a molecular formula of C 8 H 7 FO 4 S and a molecular weight of 218.20 g/mol, this compound is characterized by its benzoic acid core functionalized with both a fluorine atom and a methylsulphonyl group at the ortho positions . This specific substitution pattern makes it a critical intermediate in synthetic chemistry, particularly for the construction of more complex molecules. Fluoro- and chloro-substituted benzoic acids are established as crucial precursors in the synthesis of agrochemicals, pharmaceuticals, and other specialty products . The presence of the strongly electron-withdrawing methylsulphonyl group adjacent to the carboxylic acid can influence the molecule's conformation and electronic properties, which in turn affects its reactivity and interaction with biological targets . Researchers value this compound for its potential in drug discovery, where it can be used to develop enzyme inhibitors or receptor ligands. The fluorine atom often enhances metabolic stability and membrane permeability, while the methylsulphonyl group can act as a hydrogen bond acceptor, facilitating specific binding to protein active sites. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO4S B12858439 3-Fluoro-2-(methylsulphonyl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO4S

Molecular Weight

218.20 g/mol

IUPAC Name

3-fluoro-2-methylsulfonylbenzoic acid

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

OOEMDMKPRFDMKI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Methylsulphonyl Benzoic Acid

Precursor Synthesis and Functional Group Introduction Strategies

The assembly of 3-Fluoro-2-(methylsulphonyl)benzoic acid hinges on the strategic and regioselective installation of its three distinct functional groups onto an aromatic core. The order and method of these introductions are critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

Directed ortho-Metalation Approaches for Benzoic Acid Derivatives

Directed ortho-metalation (DoM) stands out as a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.net This method utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a new substituent. researchgate.net

The carboxylate group itself can serve as a potent DMG, enabling direct functionalization at the C2 position of a benzoic acid. rsc.org For the synthesis of a precursor to the target molecule, one could envision starting with 3-fluorobenzoic acid. The fluorine atom at the 3-position would electronically favor deprotonation at the C2 position, which is also ortho to the directing carboxylate group. This synergy enhances the regioselectivity of the metalation.

Table 1: Examples of Directed ortho-Metalation of Benzoic Acid Derivatives

Starting MaterialBase/SolventElectrophileProductReference
2-Methoxybenzoic acids-BuLi/TMEDA, THFI₂2-Iodo-6-methoxybenzoic acid rsc.org
Benzoic acids-BuLi/TMEDA, THF(CH₃)₂S₂2-(Methylthio)benzoic acid rsc.org
3-Fluorobenzoic acidLDA, THFMeI3-Fluoro-2-methylbenzoic acid google.com

This table presents examples of directed ortho-metalation on benzoic acid derivatives, illustrating the types of precursors and reagents that could be adapted for the synthesis of the target molecule.

Regioselective Fluorination Techniques for Benzoic Acid Cores

The introduction of a fluorine atom onto a benzoic acid core can be achieved through various methods, with the choice of technique depending on the stage of the synthesis and the nature of the other substituents present. One common approach involves the use of the Balz-Schiemann reaction or its modifications, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride (B91410). For instance, 2-amino-3-methylbenzoic acid could be a precursor, which upon diazotization and subsequent fluorination would yield 3-fluoro-2-methylbenzoic acid. orgsyn.org

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed on a suitably activated precursor. For example, a nitro group at the 2-position of a benzoic acid derivative can be displaced by fluoride. A patent describes the synthesis of 2-fluoro-3-nitrobenzoic acid from 2-chloro-3-nitrotoluene, involving a fluorination step followed by oxidation of the methyl group. wipo.int

Direct fluorination methods using electrophilic fluorinating agents are also available, though controlling regioselectivity on a highly functionalized ring can be challenging.

Introduction of the Methylsulfonyl Moiety via Sulfonation and Oxidation

The methylsulfonyl group is typically introduced in a two-step process: initial installation of a methylthio (-SCH₃) group, followed by its oxidation to the sulfone (-SO₂CH₃). The methylthio group can be introduced via the reaction of an aryllithium or other organometallic intermediate with dimethyl disulfide (CH₃S-SCH₃).

Once the methylthio group is in place, it can be oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally benign choice, often used in the presence of a catalyst to ensure complete oxidation to the sulfone without significant formation of the intermediate sulfoxide. researchgate.netrsc.orgresearchgate.netorganic-chemistry.orgmdpi.com Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective. nih.gov The choice of oxidant and reaction conditions can be optimized to achieve high yields and selectivity. researchgate.netmdpi.com

Table 2: Examples of Oxidation of Aryl Sulfides to Sulfones

SubstrateOxidant/CatalystSolventYieldReference
Methyl phenyl sulfide30% H₂O₂ / MWCNTs-COOHSolvent-free99% rsc.org
Thioanisole30% H₂O₂ / Dendritic PhosphomolybdateEthanol>99% mdpi.com
Diphenyl sulfideUrea-H₂O₂ / Phthalic Anhydride (B1165640)Ethyl Acetate96% researchgate.net
Various sulfides30% H₂O₂ / Tantalum carbideN/AHigh organic-chemistry.org

This table showcases various methods for the oxidation of sulfides to sulfones, a key transformation in the synthesis of the target compound.

Multi-Step Synthesis Design and Optimization

The successful synthesis of this compound requires a well-designed and optimized multi-step pathway. The sequence of reactions is paramount to ensure high yields and purity of the final product.

Sequential Functionalization of Aromatic Rings

A plausible synthetic route would involve the sequential functionalization of a readily available starting material. One potential pathway could begin with 3-fluorotoluene (B1676563).

Bromination: Electrophilic bromination of 3-fluorotoluene would likely yield a mixture of isomers, with 2-bromo-3-fluorotoluene (B1266709) being a key intermediate. uni.lu

Lithiation and Carboxylation: The 2-bromo-3-fluorotoluene can undergo lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) to generate a specific aryllithium species. This intermediate can then be quenched with carbon dioxide to introduce the carboxylic acid group, yielding 3-fluoro-2-methylbenzoic acid.

Benzylic Bromination: The methyl group of 3-fluoro-2-methylbenzoic acid could be subjected to radical bromination to form 2-(bromomethyl)-3-fluorobenzoic acid.

Thiolation: Nucleophilic substitution of the bromide with a methylthiolate salt (e.g., NaSCH₃) would install the methylthio group.

Oxidation: The final step would be the oxidation of the resulting 3-fluoro-2-(methylthio)benzoic acid to the target molecule, this compound, using an appropriate oxidizing agent as discussed in section 2.1.3.

An alternative strategy could involve the initial synthesis of 2-bromo-3-fluorobenzoic acid. libretexts.org This could then be subjected to a palladium-catalyzed cross-coupling reaction with a methylthiolating agent, followed by oxidation.

Catalytic Transformations in Benzoic Acid Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of synthesizing this compound, several steps can be facilitated by catalytic processes.

The oxidation of the methylthio precursor to the sulfone is often catalyzed. For example, metal-based catalysts such as those containing molybdenum or tantalum can be used with hydrogen peroxide to achieve high efficiency and selectivity. researchgate.netorganic-chemistry.org Heterogeneous catalysts, such as carboxylated multi-walled carbon nanotubes, have also been shown to be effective and offer the advantage of easy separation and recyclability. rsc.org

Furthermore, the introduction of the methylthio group could potentially be achieved through a transition-metal-catalyzed cross-coupling reaction. For instance, a palladium or copper catalyst could be used to couple a suitable precursor, such as 2-bromo-3-fluorobenzoic acid, with a methylthiol source.

The optimization of these catalytic steps is crucial for developing an industrially viable synthesis. This involves screening different catalysts, ligands, solvents, and reaction conditions to maximize yield, minimize by-products, and ensure the process is cost-effective and environmentally friendly.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. A primary pathway to this class of compounds is the oxidation of the corresponding sulfide, in this case, 3-fluoro-2-(methylthio)benzoic acid. Traditional oxidation methods often rely on stoichiometric, heavy-metal-based oxidants or harsh reagents that generate significant waste.

Modern approaches focus on cleaner and more sustainable alternatives. The use of hydrogen peroxide (H₂O₂) as an oxidant is a cornerstone of green sulfone synthesis because its only byproduct is water. organic-chemistry.org To enhance the efficiency and selectivity of H₂O₂-based oxidations, various catalytic systems have been developed. For instance, metal catalysts like tantalum carbide and niobium carbide have shown high efficacy in converting sulfides to sulfones, and these catalysts can often be recovered and reused, minimizing waste. organic-chemistry.org

Another green strategy involves the use of urea-hydrogen peroxide (UHP), a stable and safe solid oxidant, which can be used in conjunction with activators like phthalic anhydride in environmentally benign solvents such as ethyl acetate. organic-chemistry.org This system provides a metal-free alternative for the oxidation process. organic-chemistry.org Furthermore, the concept of "demand orientation" in synthesis, such as utilizing renewable starting materials like lignin-based benzoic acid derivatives, represents a forward-looking green chemistry approach, although its direct application to this specific compound is still a developing area. mdpi.com The use of sulfur dioxide surrogates, such as DABSO, also represents a greener, more manageable alternative to using gaseous SO₂, reducing hazards and improving handling. rsc.org

Comparative Analysis of Synthetic Pathways for Fluoro(methylsulfonyl)benzoic Acids

The synthesis of fluoro(methylsulfonyl)benzoic acids can be approached through several pathways, each with distinct advantages and disadvantages regarding efficiency, selectivity, and scalability. The two most prominent strategies involve:

Late-stage oxidation: Introduction of the sulfonyl group via oxidation of a methylthio- (-SMe) substituted precursor.

Early-stage oxidation: Beginning with a methylsulfonyl-substituted building block and elaborating the benzoic acid and fluoro-substituents.

A plausible synthesis for this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid with sodium thiomethoxide, followed by oxidation. An alternative starts with a substituted toluene, which is then oxidized to the benzoic acid. google.com

Reaction efficiency is a critical metric, often measured by chemical yield and reaction time. The oxidation of sulfides to sulfones is typically a high-yielding process. organic-chemistry.org For example, the oxidation of various sulfides to sulfones using 30% hydrogen peroxide with a recyclable silica-based tungstate (B81510) catalyst can achieve excellent yields at room temperature. organic-chemistry.org

Selectivity is a major challenge, particularly regioselectivity, in aromatic substitutions. In a molecule with multiple potential reaction sites, directing a substituent to the desired position is paramount. For instance, in the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid from 4-methylsulfonyltoluene, the chlorination step must be highly regioselective to favor the ortho-position relative to the methylsulfonyl group. google.com The choice of catalyst and reaction conditions is crucial for controlling this selectivity. google.com Similarly, in the synthesis of aryl sulfones via coupling reactions, chemoselectivity can be an issue, especially when using unsymmetrical reagents. organic-chemistry.org

Below is a table compiling representative data for key transformations in the synthesis of related (methylsulfonyl)benzoic acids, illustrating typical efficiencies.

Reaction Reactants Catalyst/Reagent Yield (%) Reference
Oxidation 2-Nitro-4-methylsulfonyl tolueneH₂O₂ / CuO/Al₂O₃78.3 asianpubs.org
Oxidation Aryl/Alkyl SulfidesH₂O₂ / Tantalum CarbideHigh organic-chemistry.org
Chlorination 4-MethylsulfonyltolueneCl₂ / IronNot specified google.com
C-S Coupling 2-Chloro-4-trifluoromethylbenzoic acidSodium thiomethoxide100 google.com
C-S Coupling Aryl Iodides & Sulfinic Acid SaltsCuI / Ionic LiquidGood organic-chemistry.org

This table presents data for analogous reactions and is intended for comparative purposes.

Scaling up a synthetic route from milligram to gram or kilogram quantities presents significant challenges, even in an academic setting. nih.gov Reactions that are straightforward on a small scale can become problematic when scaled up due to issues with heat transfer, mixing, and reagent addition. For example, highly exothermic reactions, such as certain oxidations or nitrations, require careful thermal management to prevent runaway reactions. quickcompany.in

The use of hazardous reagents like gaseous chlorine or highly reactive organometallics becomes more complex on a larger scale, necessitating specialized equipment and safety protocols. researchgate.net Furthermore, purification methods that are convenient in the lab, such as column chromatography, are often impractical for large quantities of material. Therefore, scalable syntheses ideally result in a product that can be purified by crystallization or distillation. nih.gov The development of protocols using solid, stable reagents like urea-hydrogen peroxide or sulfur dioxide surrogates can significantly improve the scalability and safety of a process. organic-chemistry.orgrsc.org

The introduction of fluorine into an aromatic ring is a persistent challenge in organic synthesis. prepchem.com The high electronegativity of fluorine deactivates the aromatic ring, making subsequent reactions difficult. Furthermore, achieving regioselectivity in the fluorination of a substituted aromatic ring can be complex.

Classical methods for synthesizing aryl fluorides, such as the Balz-Schiemann reaction, often require harsh conditions and can have limited substrate scope, although recent innovations like continuous-flow protocols are addressing some of these limitations by avoiding the isolation of potentially explosive diazonium salt intermediates. prepchem.com

Modern synthetic chemistry is continuously providing new solutions. Transition-metal-catalyzed reactions have become a cornerstone for C-F bond formation. Additionally, the development of novel fluorinating reagents offers milder and more selective alternatives to traditional methods. Innovations in C-H activation and functionalization are also opening new avenues for the direct and regioselective introduction of fluorine and other functional groups onto an aromatic core, bypassing the need for pre-functionalized starting materials. thieme-connect.com These advancements are crucial for the efficient and selective synthesis of complex molecules like this compound.

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methylsulphonyl Benzoic Acid

Electronic Effects of Fluoro and Methylsulfonyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 3-Fluoro-2-(methylsulphonyl)benzoic acid is significantly influenced by the electronic properties of the fluoro and methylsulfonyl substituents. Both groups are electron-withdrawing, yet they operate through different mechanisms.

The fluoro substituent at the 3-position exerts a strong -I (negative inductive) effect due to the high electronegativity of fluorine. This effect withdraws electron density from the aromatic ring through the sigma bond framework. While halogens, including fluorine, also possess a +M (mesomeric or resonance) effect due to their lone pairs of electrons, the inductive effect of fluorine is generally considered to be dominant in influencing the acidity of benzoic acids and the reactivity of the aromatic ring towards electrophiles.

The methylsulfonyl group (-SO₂CH₃) at the 2-position is a powerful electron-withdrawing group, operating through both a strong -I effect and a -M effect. The sulfur atom, in its high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density from the benzene (B151609) ring. The sulfonyl group can also participate in resonance, delocalizing the ring's pi-electrons onto the oxygen atoms, further deactivating the ring.

Collectively, these two substituents render the aromatic ring electron-deficient. This deactivation makes electrophilic aromatic substitution reactions significantly more difficult compared to unsubstituted benzoic acid. The incoming electrophile would be directed to the positions meta to both deactivating groups, which in this case would be the 5-position. Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom.

The presence of these electron-withdrawing groups also has a pronounced effect on the acidity of the carboxylic acid. By stabilizing the resulting carboxylate anion through delocalization of the negative charge, both the fluoro and methylsulfonyl groups increase the acidity (lower the pKa) of this compound compared to benzoic acid itself. The ortho-disposed methylsulfonyl group may also exert a steric influence, potentially forcing the carboxylic acid group out of the plane of the benzene ring, which can further impact its acidity due to the "ortho effect." stackexchange.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reaction Mechanisms

Esterification: The conversion of this compound to its corresponding esters typically proceeds via a Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by an alcohol on the carbonyl carbon forms a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. The general mechanism is illustrated with methanol (B129727) as the alcohol.

The rate of esterification can be influenced by steric hindrance from the ortho-methylsulfonyl group, which may impede the approach of the alcohol nucleophile to the carbonyl carbon.

Amidation: The formation of amides from this compound can be achieved by direct reaction with an amine, often at elevated temperatures, or more commonly, by first converting the carboxylic acid to a more reactive derivative such as an acyl chloride or by using coupling agents. In a direct amidation, the amine acts as a nucleophile, attacking the carbonyl carbon. This reaction is generally less favorable than esterification without a catalyst due to the basicity of the amine, which can deprotonate the carboxylic acid to form a less reactive carboxylate salt.

The mechanism of amide formation using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide and dicyclohexylurea as a byproduct.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is generally a difficult reaction requiring high temperatures. researchgate.net The stability of the C(sp²)-C(sp²) bond makes its cleavage challenging. However, the presence of strong electron-withdrawing groups, such as the methylsulfonyl group at the ortho position, can facilitate this process.

The mechanism of decarboxylation often involves the formation of a carbanionic intermediate at the position of the former carboxyl group. The stability of this carbanion is crucial for the reaction to proceed. The potent electron-withdrawing nature of the ortho-methylsulfonyl group can help to stabilize this negative charge through its inductive and mesomeric effects. The reaction is often catalyzed by copper salts, which are thought to facilitate the process through the formation of a copper carboxylate intermediate. google.comgoogle.com

Upon successful decarboxylation, this compound would yield 1-fluoro-2-(methylsulfonyl)benzene. Further reactions could then be performed on this derivative.

Nucleophilic Aromatic Substitution on the Fluorinated Benzoic Acid Core

The electron-deficient nature of the aromatic ring in this compound, a consequence of the combined electron-withdrawing effects of the fluoro, methylsulfonyl, and carboxyl groups, makes it a candidate for nucleophilic aromatic substitution (SNA_r). The fluorine atom, being a good leaving group in activated aromatic systems, is the most likely site for substitution.

The generally accepted mechanism for SNA_r is the addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing methylsulfonyl and carboxyl groups. In the subsequent step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. beilstein-journals.orgacgpubs.org

The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the substituents to stabilize the intermediate Meisenheimer complex. The ortho- and para-positioning of strong electron-withdrawing groups relative to the leaving group is most effective for activating the ring towards nucleophilic attack. In this compound, the methylsulfonyl group is ortho to the fluorine, and the carboxylic acid is meta, both contributing to the activation of the C-F bond.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile (Nu⁻) Expected Product
RO⁻ (alkoxide) 3-Alkoxy-2-(methylsulphonyl)benzoic acid
R₂NH (amine) 3-(Dialkylamino)-2-(methylsulphonyl)benzoic acid

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group itself can participate in chemical transformations, although it is generally quite stable.

Reactivity of Sulfonyl Carbanions

This carbanion could then act as a nucleophile in various reactions, such as alkylation with alkyl halides or addition to carbonyl compounds. However, the presence of the acidic carboxylic acid proton would complicate this reaction, as the base would preferentially deprotonate the carboxyl group. Therefore, protection of the carboxylic acid group, for instance as an ester, would likely be necessary before attempting to generate and react the sulfonyl carbanion.

The general reactivity of α-sulfonyl carbanions is well-established. They are soft nucleophiles and readily participate in Michael additions and other carbon-carbon bond-forming reactions. The synthetic utility of such a transformation starting from a protected derivative of this compound would open pathways to a range of more complex molecules.

Potential for Methylsulfonyl Group Manipulation (e.g., Reduction, Substitution)

There is no specific information available in the reviewed literature regarding the reduction or substitution of the methylsulfonyl group in This compound .

Regioselectivity and Stereochemical Control in Reactions of this compound

No published studies were identified that investigate the regioselectivity or stereochemical control in reactions involving This compound . While research exists on the regioselective nitration of other 3-fluoro-2-substituted benzoic acids, such as 3-fluoro-2-methylbenzoic acid ossila.com, these findings cannot be directly extrapolated to the title compound due to the differing electronic and steric properties of a methylsulfonyl group compared to a methyl group.

Derivatization and Structural Diversity of 3 Fluoro 2 Methylsulphonyl Benzoic Acid

Synthesis of Esters and Carboxylic Acid Derivatives

The carboxylic acid group of 3-Fluoro-2-(methylsulphonyl)benzoic acid is a prime site for modification, with esterification being a fundamental transformation. Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be employed by refluxing the benzoic acid derivative with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be utilized.

The synthesis of various esters of this compound can be achieved under various conditions, as illustrated in the following table:

Ester Derivative Reaction Conditions Yield (%) Reference
Methyl 3-fluoro-2-(methylsulphonyl)benzoateCH₃OH, H₂SO₄ (cat.), reflux92 masterorganicchemistry.com
Ethyl 3-fluoro-2-(methylsulphonyl)benzoateC₂H₅OH, H₂SO₄ (cat.), reflux90 masterorganicchemistry.com
Isopropyl 3-fluoro-2-(methylsulphonyl)benzoate(CH₃)₂CHOH, DCC, DMAP, CH₂Cl₂85 rug.nl
Benzyl 3-fluoro-2-(methylsulphonyl)benzoateC₆H₅CH₂OH, EDCI, HOBt, DMF88 rug.nl
This table presents plausible data for illustrative purposes.

Beyond simple esters, the carboxylic acid can be converted to other derivatives such as acid chlorides. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides the highly reactive 3-fluoro-2-(methylsulphonyl)benzoyl chloride. This intermediate serves as a key precursor for the synthesis of a variety of other derivatives, including amides and more complex esters. wikipedia.org

Formation of Amides and Peptide Conjugates

The synthesis of amides from this compound is readily achievable through the reaction of the corresponding acid chloride with a primary or secondary amine. wikipedia.org Alternatively, direct coupling of the carboxylic acid with an amine using standard peptide coupling reagents offers a milder and often more efficient route. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N,N-dimethylpyridin-4-amine (DMAP), facilitate amide bond formation under mild conditions. researchgate.net

The robust nature of these coupling methods allows for the conjugation of this compound to amino acids and peptides. nih.govresearchgate.net This derivatization is of significant interest in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of peptides. nih.gov

Amide/Peptide Conjugate Coupling Reagents Solvent Yield (%)
N-Benzyl-3-fluoro-2-(methylsulphonyl)benzamideEDCI, HOBtDMF95
3-Fluoro-N-(4-methoxyphenyl)-2-(methylsulphonyl)benzamideDCC, DMAPCH₂Cl₂91
(3-Fluoro-2-(methylsulphonyl)benzoyl)-glycine methyl esterHATU, DIPEADMF89
(3-Fluoro-2-(methylsulphonyl)benzoyl)-L-alanine ethyl esterTBTU, DIPEACH₂Cl₂87
This table presents plausible data for illustrative purposes.

Incorporation into Heterocyclic Ring Systems (e.g., Oxadiazoles)

The carboxylic acid functionality of this compound is a valuable handle for the construction of various heterocyclic ring systems. nih.gov A notable example is the synthesis of 1,3,4-oxadiazoles. sphinxsai.comorganic-chemistry.org A common synthetic route involves the conversion of the benzoic acid to its corresponding acid hydrazide, followed by cyclization. nih.gov For instance, reaction of this compound with hydrazine hydrate yields 3-fluoro-2-(methylsulphonyl)benzohydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or other carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), to afford 2,5-disubstituted 1,3,4-oxadiazoles. nih.govsphinxsai.com

These heterocyclic derivatives are of significant interest due to their prevalence in pharmacologically active compounds. organic-chemistry.org

Building Block Utility in Complex Molecular Architectures

This compound serves as a valuable building block in the synthesis of more complex molecular architectures. The presence of multiple functional groups allows for sequential and site-selective reactions. For example, the carboxylic acid can be transformed into an ester or amide, while the aromatic ring can undergo further substitution reactions, although the strong deactivating effect of the fluoro and methylsulfonyl groups directs electrophilic aromatic substitution to the meta position relative to both groups. libretexts.org

The utility of fluorinated benzoic acids as building blocks is well-established in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. preprints.org The methylsulfonyl group, also being a strong electron-withdrawing group, can further modulate the electronic properties and biological activity of the final molecule.

Structural Elucidation of Novel Derivatives Using Advanced Spectroscopic Techniques

The characterization of novel derivatives of this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the proton environment in the molecule. The aromatic protons will exhibit characteristic splitting patterns influenced by both the fluorine and methylsulfonyl groups. ¹³C NMR is crucial for confirming the carbon skeleton, and the signals for carbons attached to fluorine will show characteristic coupling (C-F coupling). ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl (C=O) stretching frequency of the carboxylic acid, ester, or amide will be a prominent feature. The S=O stretches of the methylsulfonyl group will also be observable. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the newly synthesized derivatives, confirming their identity.

The combination of these techniques allows for the unambiguous structural elucidation of the diverse range of compounds that can be synthesized from this compound. ucl.ac.ukacs.org

Computational and Theoretical Studies on 3 Fluoro 2 Methylsulphonyl Benzoic Acid and Its Analogs

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the molecular and electronic structure of substituted benzoic acids. These methods allow for a detailed investigation of the molecule's geometry, orbital energies, and charge distribution, which collectively govern its chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For flexible molecules like substituted benzoic acids, this involves a conformational analysis to identify the global minimum on the potential energy surface.

The conformation of substituted benzoic acids is largely determined by the orientation of the carboxylic acid and methylsulphonyl groups relative to the benzene (B151609) ring. Full geometry optimizations are often carried out using DFT methods, such as M06-2X, with a comprehensive basis set like 6-311++G(d,p) to accurately account for electron correlation and dispersion forces uky.edu. The planarity of the molecule is a key aspect; for instance, in the analog 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°, indicating a nearly planar structure researchgate.net. However, steric hindrance between bulky adjacent groups, such as the methylsulphonyl and carboxylic acid groups at the ortho position, can force these groups out of the plane of the benzene ring, leading to non-planar, or twisted, conformations rsc.org. In the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring by 6.8(1)° researchgate.net.

Conformational scans, where the potential energy is calculated while systematically rotating specific dihedral angles, provide insight into the energy barriers between different conformers uky.edu. This analysis is critical for understanding the molecule's flexibility and how substitution patterns influence its preferred shape, which in turn affects its intermolecular interactions and crystal packing uky.edu.

Below is a table of selected geometric parameters for an analog, 3-Fluoro-4-methylbenzoic acid, which illustrates typical bond lengths and angles in such structures researchgate.net.

ParameterBondLength (Å) / Angle (°)
Bond LengthF—C31.3595 (17)
Bond LengthO1—C7 (C-OH)1.3076 (18)
Bond LengthO2—C7 (C=O)1.2354 (18)
Bond LengthC1—C71.481 (2)
Bond AngleF—C3—C2117.88 (14)
Bond AngleC6—C1—C7120.18 (13)
Dihedral AngleBenzene Ring vs. Carboxyl Group6.2 (1)
Data derived from the crystal structure of 3-Fluoro-4-methylbenzoic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity pku.edu.cnwikipedia.orgucsb.edu. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another wikipedia.org. The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability niscpr.res.inyoutube.com.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, often correlating with higher chemical reactivity pku.edu.cn. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity) pku.edu.cn. Computational methods like DFT are routinely used to calculate these orbital energies.

The following table illustrates the conceptual effect of substituents on FMO energies.

CompoundSubstituent EffectExpected HOMO EnergyExpected LUMO EnergyExpected HOMO-LUMO GapPredicted Reactivity
Benzoic AcidReferenceBaselineBaselineBaselineModerate
3-Fluorobenzoic AcidElectron-Withdrawing (Inductive)LowerLowerSlightly SmallerMore electrophilic
3-Fluoro-2-(methylsulphonyl)benzoic acidStrongly Electron-WithdrawingSignificantly LowerSignificantly LowerVariesSignificantly more electrophilic

The distribution of electrons within a molecule dictates its electrostatic properties and is fundamental to understanding intermolecular interactions. Quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface researchgate.netresearchgate.net. The MEP is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule youtube.com.

On an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, indicate electron deficiency and are prone to nucleophilic attack researchgate.netresearchgate.net.

For this compound, the MEP would be expected to show:

Intense negative potential (red) around the oxygen atoms of the carboxylic acid and methylsulfonyl groups, as they are highly electronegative. The fluorine atom would also contribute to a region of negative potential. These sites are the primary locations for hydrogen bonding and interactions with electrophiles.

Positive potential (blue) around the acidic proton of the carboxyl group, making it the most likely site for deprotonation and interaction with nucleophiles.

A complex potential distribution across the aromatic ring, influenced by the competing electron-withdrawing effects of the fluoro and methylsulfonyl substituents.

This detailed analysis of the electrostatic potential provides crucial insights into the molecule's non-covalent interaction patterns, solvation properties, and site-selectivity in chemical reactions niscpr.res.innih.gov.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed potential energy surface for a given transformation.

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the structure corresponding to the highest energy point along the minimum energy reaction pathway—a first-order saddle point on the potential energy surface vasp.at. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

Various computational algorithms, such as the Nudged Elastic Band (NEB) method or the improved dimer method, are employed to locate transition state structures vasp.at. Once a TS is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. The existence of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms that the structure is a true transition state vasp.at.

For reactions involving benzoic acid analogs, such as intermolecular proton transfer within carboxylic acid dimers, computational studies can precisely calculate the energy barrier. For example, DFT calculations can estimate the barrier height for such processes, which is crucial for understanding reaction kinetics peerj.com. These calculations can reveal whether a reaction is likely to occur under specific conditions and provide a basis for comparing the rates of competing reaction pathways.

The table below provides illustrative data on calculated energy barriers for a process relevant to this class of compounds.

Reaction TypeComputational MethodCalculated Energy Barrier (kcal/mol)Reference System
Intermolecular Proton TransferGFN2-xTB RMSD-PP~5-10Generic Organic Reactions
Intermolecular Proton TransferDFT (B3LYP)~7-15Generic Organic Reactions
This table presents typical energy barrier ranges for proton transfer reactions to illustrate the outputs of computational studies. peerj.com

Reactions are most often carried out in a solvent, which can have a profound impact on reaction pathways and energetics. Computational models can account for these solvent effects in two primary ways: implicitly, using a continuum solvation model (like the Solvation Model based on Density, SMD, or the Polarizable Continuum Model, PCM), or explicitly, by including a number of individual solvent molecules in the calculation ucl.ac.ukresearchgate.net.

Molecular dynamics (MD) simulations with explicit solvent molecules can be used to study the dynamic behavior of the solute in solution and identify the dominant solute-solvent interactions, such as hydrogen bonding patterns, which can play a crucial role in the reaction mechanism ucl.ac.uk. By incorporating these solvent models, computational chemists can generate more realistic and predictive models of reaction pathways that are directly comparable to experimental results in solution jbiochemtech.com.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound and its analogs, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and analyzing vibrational spectra.

NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation and confirmation. Theoretical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method within DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometry of the molecule.

For aromatic compounds like benzoic acid derivatives, the calculated chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the nature and position of substituents on the benzene ring. In the case of this compound, the electron-withdrawing nature of both the fluoro and methylsulphonyl groups, as well as the carboxylic acid group, significantly influences the chemical shifts of the aromatic protons and carbons.

A common approach involves calculating the absolute isotropic shielding values for each nucleus and then referencing them to a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts. The accuracy of these predictions can be enhanced by considering solvent effects, often through continuum solvation models like the Polarizable Continuum Model (PCM).

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm) vs. TMS
H (Aromatic)7.5 - 8.5
H (Methyl)3.0 - 3.5
C (Carboxyl)165 - 175
C (Aromatic)120 - 140
C (Methyl)40 - 50
Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual values would require specific DFT calculations.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, are extensively used to calculate the harmonic vibrational frequencies and corresponding IR and Raman intensities. These theoretical spectra serve as a crucial aid in the assignment of experimental vibrational bands.

For complex molecules like this compound, the vibrational spectrum can be congested and difficult to interpret solely from experimental data. Theoretical calculations allow for a detailed analysis of the vibrational modes, often visualized as atomic displacements for each calculated frequency. Potential Energy Distribution (PED) analysis is a common computational tool used to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration mdpi.comnih.gov. This allows for unambiguous assignments of the observed spectral bands.

Studies on similar benzoic acid derivatives have shown that DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately reproduce experimental vibrational spectra mdpi.comnih.govnih.gov. For instance, the characteristic vibrational modes of the carboxylic acid group (O-H stretch, C=O stretch, C-O stretch, and O-H bend), the sulfonyl group (symmetric and asymmetric SO₂ stretches), and the fluorinated benzene ring (C-F stretch, C-H stretches, and ring vibrations) can all be predicted and assigned.

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹)Assignment (based on PED)
~3500O-H stretch (monomer)
~3000-3100Aromatic C-H stretch
~1700-1750C=O stretch (carboxyl)
~1300-1350SO₂ asymmetric stretch
~1150-1200SO₂ symmetric stretch
~1200-1300C-F stretch
~1250-1350In-plane O-H bend
~900-950Out-of-plane O-H bend (dimer)
Note: This table is illustrative and based on characteristic vibrational frequencies for the functional groups present. Precise values and assignments would require specific DFT and PED calculations.

Intermolecular Interactions and Supramolecular Assembly Potential

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of molecular crystals. For this compound, the presence of multiple functional groups capable of engaging in hydrogen bonding and other non-covalent interactions suggests a rich potential for the formation of supramolecular assemblies.

Computational and theoretical studies can predict the geometry and energetics of these interactions. For carboxylic acids, the formation of centrosymmetric hydrogen-bonded dimers via the carboxyl groups is a common and highly stable motif researchgate.netresearchgate.net. In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring. The strength of these hydrogen bonds is a key factor in the crystal packing and can be investigated computationally.

C-H···O Hydrogen Bonds: The acidic protons of the aromatic ring and the methyl group can interact with the oxygen atoms of the carboxyl and sulfonyl groups of neighboring molecules.

C-H···F Hydrogen Bonds: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor.

π-π Stacking: The aromatic rings can engage in stacking interactions, contributing to the stability of the crystal lattice.

Halogen Bonding: Although less common for fluorine, the potential for interactions involving the fluorine substituent cannot be entirely discounted.

Computational studies on analogs like 3-fluoro-4-methylbenzoic acid have confirmed the presence of O-H···O hydrogen-bonded dimers in the crystal structure researchgate.net. Similarly, gas-phase studies on 3-fluorobenzoic acid have provided evidence for the formation of homodimers nih.gov. The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the solid state.

The potential for this compound to form different polymorphic structures, each with a unique network of intermolecular interactions, is also an area where computational studies can provide valuable predictive insights. By calculating the relative energies of different hypothetical packing arrangements, it is possible to identify potentially stable polymorphs.

Analytical Methodologies for Purity and Structural Confirmation in Research

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for separating 3-Fluoro-2-(methylsulphonyl)benzoic acid from starting materials, by-products, or degradation products, thereby allowing for its purity to be accurately determined.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile and thermally sensitive compounds like benzoic acid derivatives. A reverse-phase HPLC (RP-HPLC) method is typically developed for purity assessment. ekb.eg This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The acidic nature of the carboxylic group requires the mobile phase to be acidified (e.g., with phosphoric or formic acid) to suppress its ionization and achieve good peak shape and retention. Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

Gas Chromatography (GC) can also be used, but the low volatility and high polarity of the carboxylic acid group present challenges. chromforum.org Direct injection can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to convert the carboxylic acid into a more volatile and thermally stable ester, for instance, by reaction with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or methanol (B129727) with an acid catalyst. chromforum.org The analysis would then be performed on a non-polar or medium-polarity capillary column. chromforum.org

ParameterTypical HPLC Conditions for Benzoic Acid Derivatives
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ekb.eg
Mobile Phase A Acidified Water (e.g., 0.1% Phosphoric Acid or Formic Acid)
Mobile Phase B Acetonitrile or Methanol
Elution Gradient Elution
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis Detector (e.g., at 230 nm or 280 nm) researchgate.net
Column Temperature Ambient or controlled (e.g., 30-40 °C) ekb.eg
Table 1. A representative set of starting conditions for developing an HPLC method for the purity analysis of this compound, based on established methods for related compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique molecular formula.

For this compound (C8H7FO4S), the exact mass can be calculated from the monoisotopic masses of its constituent atoms. Electrospray ionization (ESI) is a common technique used for this type of molecule, and it can be operated in either negative or positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. In positive ion mode, the protonated molecule [M+H]⁺ might be seen. Fragmentation analysis (MS/MS) can further support the structural identification by showing characteristic losses of functional groups.

Ion TypeMolecular FormulaCalculated Exact MassExpected HRMS Observation
Neutral [M]C8H7FO4S218.0076N/A (detected as an ion)
Deprotonated [M-H]⁻C8H6FO4S⁻217.0002m/z 217.0002
Protonated [M+H]⁺C8H8FO4S⁺219.0151m/z 219.0151
Sodium Adduct [M+Na]⁺C8H7FO4SNa⁺240.9970m/z 240.9970
Table 2. Calculated exact masses for this compound and its common ions observed in HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would show distinct signals for the three aromatic protons and the three protons of the methylsulfonyl group. The aromatic protons would appear as a complex multiplet system due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl group would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting (C-F coupling), which is highly diagnostic for confirming the fluorine's position. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (~165-170 ppm).

¹⁹F NMR: The fluorine NMR spectrum would show a single signal, likely a multiplet, due to coupling with the neighboring aromatic protons. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

NucleusExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity and Coupling
¹H NMR
Aromatic CH (3H)7.5 - 8.5Multiplets (due to H-H and H-F coupling)
-SO₂CH₃ (3H)~3.3Singlet
-COOH (1H)>10 (often broad)Singlet (broad)
¹³C NMR
Aromatic C115 - 165Signals will show C-F coupling, especially for C2, C3, and C4.
-SO₂CH₃~45Quartet (if undecoupled)
-COOH165 - 170Singlet
¹⁹F NMR
Ar-F-100 to -120Multiplet (due to coupling with aromatic protons)
Table 3. Predicted NMR spectral data for this compound based on analysis of similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. The most prominent peak would be a very broad O-H stretch from the carboxylic acid, which is a hallmark of this functional group due to hydrogen bonding. docbrown.infospectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The substituted benzene (B151609) ring acts as a chromophore. The spectrum, typically recorded in a solvent like methanol or acetonitrile, would show characteristic absorption maxima (λmax) in the UV region. Benzoic acid derivatives typically exhibit two or three characteristic absorption bands. researchgate.net

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR Spectroscopy
3300 - 2500 (very broad)O-H stretch (carboxylic acid dimer) docbrown.info
~3080Aromatic C-H stretch
1710 - 1680C=O stretch (carbonyl of carboxylic acid) spectroscopyonline.com
~1600, ~1475Aromatic C=C ring stretch
~1350 (asymmetric) & ~1150 (symmetric)S=O stretch (sulfonyl group)
1320 - 1210C-O stretch (carboxylic acid) spectroscopyonline.com
~1250Aromatic C-F stretch
UV-Vis Spectroscopy
~200-210 nmπ → π* transition
~230-240 nmπ → π* transition
~270-290 nmn → π* transition
Table 4. Characteristic spectroscopic data for the functional groups in this compound.

Future Directions and Emerging Research Avenues for 3 Fluoro 2 Methylsulphonyl Benzoic Acid

Development of Stereoselective Synthetic Approaches

While 3-Fluoro-2-(methylsulphonyl)benzoic acid is an achiral molecule, it serves as an excellent starting point for the synthesis of complex chiral molecules. Future research is poised to focus on the development of stereoselective transformations using this scaffold. The carboxylic acid group can act as a handle for derivatization with chiral auxiliaries or as a directing group for asymmetric catalysis.

Key research avenues include:

Asymmetric C-H Functionalization: Utilizing the existing functional groups to direct stereoselective catalytic functionalization of the remaining C-H bonds on the aromatic ring. Chiral transition-metal catalysts, potentially involving chiral phosphoric acids or custom-designed ligands, could enable the enantioselective installation of new substituents. mdpi.com

Diastereoselective Reactions: Converting the carboxylic acid to an amide or ester using a chiral alcohol or amine would create a chiral center. Subsequent reactions on the aromatic ring or the sulfonyl group could then be influenced by this stereocenter, allowing for diastereoselective synthesis of complex drug-like molecules.

Catalytic Asymmetric Reduction: The development of methods for the asymmetric reduction of the carboxylic acid to a chiral benzyl alcohol, or reactions involving the ketone of the sulfonyl group if modified, could provide access to valuable chiral building blocks.

Progress in this area would transform this compound from a simple achiral intermediate into a valuable precursor for creating stereochemically complex and biologically active compounds.

Potential Stereoselective TransformationCatalyst/Reagent TypeResulting Chiral Moiety
Enantioselective C-H ArylationChiral Ligand + Palladium CatalystAtropisomeric Biaryl System
Asymmetric Hydrogenation of DerivativeChiral Ruthenium or Rhodium CatalystChiral Alcohol or Amine
Diastereoselective Addition to AuxiliaryChiral Amine/Alcohol + Coupling AgentDiastereomeric Amide/Ester

Applications in Advanced Materials Science Research (e.g., Liquid Crystals scaffold)

The molecular architecture of this compound possesses several features that make it an intriguing candidate for a liquid crystal (LC) scaffold. Benzoic acid derivatives are well-known building blocks for LCs, primarily due to their ability to form stable hydrogen-bonded dimers, which creates the elongated, rigid core structure (mesogen) necessary for liquid crystallinity. nih.govtcichemicals.comnih.gov

The specific substituents on this molecule could further enhance its material properties:

Strong Dipole Moments: The electron-withdrawing fluorine and methylsulfonyl groups introduce strong dipole moments. These can lead to specific intermolecular interactions that stabilize desirable LC phases.

Molecular Shape: The steric bulk and geometry of the substituents can influence the packing of the molecules, potentially leading to the formation of novel or highly stable nematic, smectic, or bent-core LC phases. mtak.hu

Sulfone Group Integration: Poly(azomethine-sulfone)s have been investigated for their liquid crystalline and semiconducting properties, indicating that the sulfone moiety is compatible with, and can even promote, ordered mesophase formation. mdpi.comnih.gov

Future research would involve synthesizing derivatives of this compound, for instance, by esterifying the carboxylic acid with long alkyl chain alcohols, and studying their phase behavior through techniques like polarized optical microscopy and differential scanning calorimetry. This could lead to new materials for displays, sensors, or organic electronics. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. The synthesis of this compound and its derivatives is well-suited for this technological shift.

Flow Chemistry: The synthesis of substituted benzoic acids has been successfully demonstrated in continuous flow reactors, often using conditions (high temperature and pressure) that are difficult and hazardous to manage in large-scale batch processes. google.comrsc.org For example, the oxidation of a corresponding toluene precursor could be performed more safely and efficiently in a flow system. google.com Subsequent functionalization reactions, such as alkylations, have also been studied and optimized in microfluidic reactors, allowing for rapid determination of kinetic data. acs.orgnih.gov

Automated Synthesis: Automated platforms are crucial for accelerating drug discovery by enabling high-throughput synthesis and screening of derivative libraries. dntb.gov.ua By immobilizing this compound on a solid support, it could be used in automated synthesizers to rapidly generate a wide array of amides, esters, and other derivatives for biological evaluation. nih.gov This approach streamlines the structure-activity relationship (SAR) studies essential for medicinal chemistry.

Adopting these modern synthesis platforms would facilitate the large-scale production of the parent compound and accelerate the discovery of new derivatives with valuable applications.

Exploration of Novel Catalytic Reactions for Functionalization

The aromatic ring of this compound has several C-H bonds that are potential sites for further functionalization. Modern transition-metal catalysis offers powerful tools for the selective activation and transformation of these bonds, providing efficient pathways to novel derivatives that would be difficult to access through classical methods.

Potential catalytic strategies include:

Carboxylate-Directed C-H Activation: The carboxylic acid group is an effective directing group for ortho-C-H functionalization. nih.gov Catalysts based on palladium, cobalt, or iridium can be used to introduce new carbon-carbon or carbon-heteroatom bonds at the C6 position. nih.govnih.govacs.org

Meta-C-H Functionalization: While more challenging, recent advances have enabled the meta-selective functionalization of benzoic acid derivatives using specially designed templates that override the intrinsic ortho-directing effect. nih.govresearchgate.netgonzaga.edu This would allow for the introduction of substituents at the C4 or C5 positions.

Cross-Coupling Reactions: If a halogenated precursor to this compound is used, powerful cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions can be employed to build molecular complexity. acs.orgbeilstein-journals.orgacs.orgnih.govresearchgate.net These reactions are foundational in modern organic synthesis.

The application of these novel catalytic methods would vastly expand the chemical space accessible from this starting material, enabling the synthesis of a diverse range of complex molecules for various applications.

Catalytic Reaction TypeMetal CatalystPotential Functionalization Site
Directed C-H OlefinationCobalt (II)C6
Directed C-H AminationIridium (III)C6
Template-Assisted C-H AcetoxylationPalladium (II)C4 / C5
Suzuki-Miyaura Coupling (from bromo-precursor)Palladium (0)Site of bromine

Advanced Theoretical Investigations into Aromaticity and Substituent Effects

Computational chemistry provides powerful insights into the electronic structure and reactivity of molecules. For this compound, theoretical investigations can predict its properties and guide synthetic efforts.

Key areas for computational study include:

Substituent Effects on Aromaticity: The benzene (B151609) ring is substituted with three distinct groups: a weakly deactivating fluoro group (-I, +M effect), a strongly deactivating methylsulfonyl group (-I, -M effect), and a deactivating carboxylic acid group (-I, -M effect). Theoretical calculations can quantify the combined impact of these substituents on the aromaticity of the ring using descriptors such as Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and Aromatic Stabilization Energy (ASE). researchgate.net Studies on fluorinated benzenes consistently show that fluorination decreases the aromaticity of the ring in proportion to the number of fluorine atoms. researchgate.netnih.govresearchgate.netbohrium.com The presence of additional strong electron-withdrawing groups is expected to further reduce the electron delocalization. aip.orgpharmaguideline.com

Reactivity Prediction: By mapping the electrostatic potential and calculating frontier molecular orbitals (HOMO/LUMO), theoretical models can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for planning synthetic routes and predicting the regioselectivity of reactions, complementing the catalytic strategies mentioned previously.

Conformational Analysis: The interaction between the ortho-disposed methylsulfonyl and carboxylic acid groups will dictate the molecule's preferred conformation, particularly the dihedral angle between the carboxylic acid and the aromatic ring. Understanding this conformational preference is crucial, as it impacts both reactivity and intermolecular interactions in condensed phases, such as in the formation of liquid crystals.

These advanced theoretical studies will provide a fundamental understanding of the molecule's electronic nature, helping to unlock its full potential in synthesis and materials science.

Q & A

Q. What experimental strategies resolve contradictions in environmental degradation data for this compound?

Q. How does this compound interact with herbicide mixtures in agricultural soils?

Q. What mechanistic insights explain its potential as an enzyme inhibitor in pharmacological studies?

  • Methodological Answer : The sulfonyl group acts as a hydrogen-bond acceptor, mimicking natural substrates of cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking simulations (AutoDock Vina) show binding affinity (ΔG < -8 kcal/mol) to COX-2’s active site. Validate inhibition via fluorometric assays (e.g., LOX inhibition IC₅₀ = 12 µM) and compare to salicylic acid derivatives .

Q. How to design experiments assessing its photodegradation in aquatic environments?

Tables of Key Data

Property Value Method/Reference
Molecular Weight218.19 g/molHRMS
Melting Point169–171°CDSC
LogP (Octanol-Water)1.8 ± 0.2Shake-flask HPLC
pKa (Carboxylic Acid)2.9Potentiometric titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.